2-Bromo-1-chloro-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-chloro-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of bromo, chloro, and trifluoromethyl groups attached to a benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of organometallic compounds, and for various transformations in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes, including direct halogenation of 1-chloro-4-(trifluoromethyl)benzene or through a more complex organometallic approach. Porwisiak and Schlosser (1996) demonstrated the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, by treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, indicating a potential pathway for synthesizing compounds with similar structural motifs (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives, including 2-Bromo-1-chloro-4-(trifluoromethyl)benzene, is characterized by their electronic and steric properties influenced by the substituents. Jotani et al. (2019) analyzed the crystal structure of similar bromo and chloro substituted benzene derivatives, highlighting the influence of halogen atoms on the overall molecular geometry and the potential for diverse chemical reactivity (Jotani et al., 2019).
Chemical Reactions and Properties
2-Bromo-1-chloro-4-(trifluoromethyl)benzene participates in various chemical reactions, including nucleophilic substitution, due to the presence of reactive halogen atoms. The compound's chemical behavior is significantly influenced by the electron-withdrawing trifluoromethyl group, which can stabilize the intermediate carbocation in substitution reactions. Studies on similar bromo- and chloro-substituted compounds have demonstrated their utility in organic synthesis, including coupling reactions and transformations leading to complex organic molecules (Yorimitsu et al., 2001).
Scientific Research Applications
Metalation and Regioselectivity Studies
2-Bromo-1-chloro-4-(trifluoromethyl)benzene has been utilized in studies exploring metalation processes and regioselectivity in chemical reactions. Mongin et al. (1996) demonstrated how chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 2-Bromo-1-chloro-4-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent when treated with certain lithium compounds in specific conditions. This research sheds light on positional ambiguities and site selectivities in halobenzotrifluorides, offering insights for selective chemical synthesis (Mongin, Desponds, & Schlosser, 1996).
Ring Halogenation Techniques
Bovonsombat and Mcnelis (1993) investigated the ring halogenation of polyalkylbenzenes using halosuccinimide and acidic catalysts. Their work includes the synthesis of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating the compound's role in complex halogenation processes (Bovonsombat & Mcnelis, 1993).
Synthesis of Novel Compounds
Dmowski et al. (2009) conducted a study where sodium dithionite initiated the reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with 1,3,5-trimethoxy-benzene, producing trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This research highlights the utility of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene in synthesizing unique organic compounds with potential applications in various chemical domains (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Organometallic Synthesis
Porwisiak and Schlosser (1996) researched the use of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis. They demonstrated its effectiveness as a starting material for creating a variety of synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates. This application is crucial for advancing organometallic chemistry and its diverse applications (Porwisiak & Schlosser, 1996).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning"1. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection5.
Future Directions
The future directions for “2-Bromo-1-chloro-4-(trifluoromethyl)benzene” are not specified in the search results. However, research into the properties and potential applications of halogenated benzene derivatives is ongoing.
Please note that this information is based on available web search results and may not be comprehensive or up-to-date. For more detailed or specific information, consulting scientific literature or a chemistry professional is recommended.
properties
IUPAC Name |
2-bromo-1-chloro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSISOSWYXCEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196495 | |
Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
CAS RN |
454-78-4 | |
Record name | 3-Bromo-4-chlorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 454-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-chloro-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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